Givinostat hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

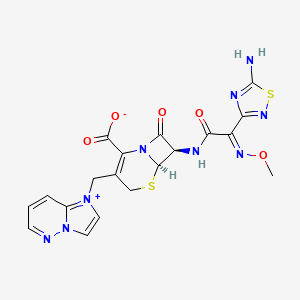

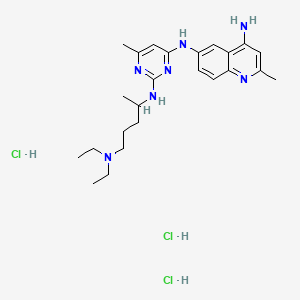

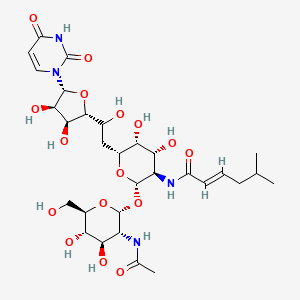

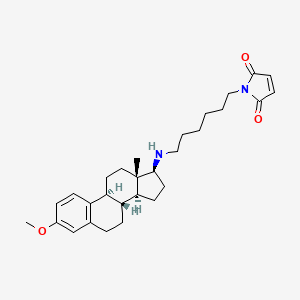

Givinostat hydrochloride has a chemical formula of C24H27N3O4 . Its molar mass is 421.497 g/mol . The IUPAC name for Givinostat is {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate .Physical And Chemical Properties Analysis

Givinostat hydrochloride is a potent hydroxamate-based inhibitor of Class I and Class II HDACs . Its IC50 values range from 7.5 to 16 nM . It reduces the release of pro-inflammatory cytokines, including TNFα, INFγ, IL-1α, and IL-1β .Wissenschaftliche Forschungsanwendungen

Duchenne Muscular Dystrophy Treatment

Givinostat has shown promise in the treatment of Duchenne muscular dystrophy (DMD), a common childhood muscular dystrophy caused by dystrophin deficiency . In a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial, givinostat was evaluated for its safety and efficacy in treating DMD . The study found that givinostat might help counteract the effects of dystrophin deficiency .

Anti-Inflammatory Activity

Givinostat also possesses anti-inflammatory activity . It has been found to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) . These cytokines are key players in the body’s inflammatory response, and their inhibition can help manage inflammatory conditions .

Treatment of Multiple Myeloma and Acute Myelogenous Leukemia

Givinostat has shown a very promising activity profile in multiple myeloma and acute myelogenous leukemia in vitro and in vivo . These are types of cancer that affect the blood and bone marrow, and the promising results suggest potential applications of Givinostat in cancer treatment .

Cardiac Remodeling and Fibrosis

Givinostat has been studied for its effects on cardiac remodeling and fibrosis, which are compensatory mechanisms following ischemic events . The drug was found to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance .

Quality of Life Improvement in DMD Patients

In addition to its therapeutic effects, Givinostat has been studied for its impact on the quality of life (QoL) and activities of daily living in DMD patients . Chronic administration of Givinostat was found to slow disease progression in ambulant DMD subjects, potentially improving their QoL .

Modulation of Cardiomyocyte Fate

Givinostat has been found to influence the fate of cardiomyocytes (CMs), the cells that make up the cardiac muscle . In a study, Givinostat increased the maturation of neonatal CMs, suggesting that it can influence CM fate .

Wirkmechanismus

Target of Action

Givinostat hydrochloride primarily targets histone deacetylases (HDACs) . HDACs are enzymes that regulate the deacetylation of various proteins . In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .

Mode of Action

Givinostat hydrochloride is a histone deacetylase inhibitor . It interacts with its targets (HDACs) by inhibiting their activity . The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the deacetylation of various proteins .

Biochemical Pathways

Givinostat hydrochloride affects the histone deacetylation pathway . By inhibiting HDACs, Givinostat increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression . This can alter the transcriptional pattern and activity of non-histone proteins in target cells .

Pharmacokinetics

It is known that givinostat is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties would require further investigation.

Result of Action

Givinostat hydrochloride has been shown to have significant effects at the molecular and cellular levels. It reduces inflammation and muscle loss in patients with Duchenne Muscular Dystrophy (DMD) . In clinical trials, patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo . It also reduces fibrosis in muscle tissue and promotes the increase of the cross-sectional area (CSA) of muscles .

Action Environment

It is known that the drug’s efficacy can be influenced by the patient’s genetic makeup . For example, different haplotypes of the LTBP4 gene can affect the drug’s efficacy in treating Duchenne Muscular Dystrophy

Safety and Hazards

Zukünftige Richtungen

The FDA has accepted and granted priority review to Italfarmaco Group’s New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . The review process has been extended, with a new scheduled Prescription Drug User Fee Act (PDUFA) date of March 21, 2024 .

Eigenschaften

IUPAC Name |

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGNWJOQMSBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Givinostat hydrochloride | |

CAS RN |

199657-29-9 | |

| Record name | Givinostat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIVINOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)